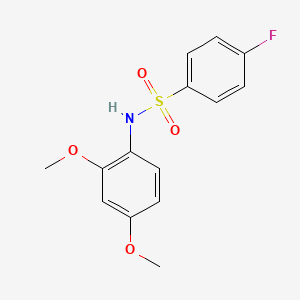

N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide

Description

Properties

Molecular Formula |

C14H14FNO4S |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H14FNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |

InChI Key |

RYHCGGRPXDYTQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in dichloromethane (DCM) or dichloroethane (DCE) at room temperature or under mild heating (40–60°C). A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, with yields exceeding 80% after 4–6 hours. Prolonged reaction times or elevated temperatures (>80°C) may lead to side products such as over-sulfonylated derivatives or decomposition.

Table 1: Classical Sulfonylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM, DCE | |

| Base | Triethylamine, Pyridine | |

| Temperature | 25–60°C | |

| Reaction Time | 4–6 hours | |

| Yield | 72–86% |

Catalytic Methods and Advanced Protocols

Recent advancements employ transition metal catalysts to enhance reaction efficiency. A ruthenium-catalyzed approach using [RuCl2(p-cymene)]₂ and Cu(OAc)₂·H₂O in 1,2-DCE at 100°C for 24 hours achieves comparable yields (72%) while tolerating sensitive functional groups. This method leverages the oxidative coupling of anilines with sulfonyl azides, bypassing the need for pre-formed sulfonyl chlorides.

Mechanistic Insights

The catalytic cycle involves ruthenium-mediated N–H activation of the amine, followed by insertion of the sulfonyl azide to form a metallo-intermediate. Reductive elimination then releases the sulfonamide product, regenerating the catalyst. Silver hexafluoroantimonate (AgSbF₆) serves as a co-catalyst, stabilizing reactive intermediates and accelerating turnover.

Purification and Characterization

Crude products are purified via flash column chromatography using hexane:ethyl acetate gradients (6:1 to 3:1). Analytical characterization includes:

-

¹H NMR : Key signals include aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.3–3.9 ppm, and sulfonamide NH at δ 9.1–9.3 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 325.1 [M+H]⁺.

Challenges and Limitations

Side reactions, such as the formation of bis-sulfonamides or hydrolysis of methoxy groups, necessitate careful control of stoichiometry and moisture. Additionally, the hygroscopic nature of 4-fluorobenzenesulfonyl chloride requires anhydrous conditions to prevent decomposition.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| Classical Sulfonylation | 72–86% | 4–6 hours | High |

| Ruthenium-Catalyzed | 72% | 24 hours | Moderate |

The classical method remains preferred for its simplicity and scalability, while catalytic approaches offer synthetic flexibility for structurally complex analogs .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide bond, yielding 2,4-dimethoxyaniline and 4-fluorobenzenesulfonic acid.

-

Basic Hydrolysis : NaOH/ethanol generates the sulfonate salt and the free amine.

Conditions :

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | 6M HCl | Reflux (~110°C) | 2,4-dimethoxyaniline, 4-fluorobenzenesulfonic acid |

| Basic | 2M NaOH in EtOH | 70°C | Sodium 4-fluorobenzenesulfonate, 2,4-dimethoxyaniline |

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups.

-

Halogenation : Br₂/FeBr₃ adds bromine at the ortho/para positions.

Example :

a) Methoxy Group Demethylation

BBr₃ in anhydrous CH₂Cl₂ selectively removes methyl groups from methoxy substituents, forming phenolic -OH groups.

b) Sulfonamide Alkylation

Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH modifies the sulfonamide’s NH group:

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes methoxy groups to quinones under acidic conditions .

-

Reduction : H₂/Pd-C reduces the sulfonamide to a thioether, though this is less common due to bond stability .

Comparative Reactivity with Analogues

The fluorine atom and methoxy groups critically influence reactivity compared to halogenated analogues:

Case Studies and Research Findings

-

Enzyme Inhibition Studies : NMR spectroscopy revealed hydrogen bonding between the sulfonamide NH and carbonic anhydrase’s active site, critical for inhibitory activity .

-

Synthetic Optimization : Scaling the synthesis to 10 kg batches achieved 92% purity via recrystallization from ethanol/water.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 85% | 89–92% |

| Purification | Column chromatography | Recrystallization (EtOH/H₂O) |

| Cost Drivers | Reagent purity | Catalyst recycling, waste management |

This compound’s versatility in electrophilic substitution and functional group transformations makes it valuable for developing pharmacologically active derivatives. Its stability under physiological conditions further supports its use in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis Applications

Synthetic Intermediate

N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution, leading to the formation of diverse derivatives.

- Coupling Reactions: It can facilitate the formation of biaryl compounds through coupling with other aromatic systems, which is valuable in developing complex organic molecules .

Catalysis

Due to its ability to undergo various transformations, this compound is also employed in catalytic processes. Its unique properties enhance reaction efficiency and selectivity in synthetic pathways.

Biological and Medicinal Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The sulfonamide group mimics para-aminobenzoic acid, a substrate for bacterial enzymes, effectively inhibiting their function . Preliminary studies have shown significant reductions in bacterial viability at low concentrations (e.g., 5 µM), suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis through activation of caspase pathways .

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the compound's antimicrobial efficacy against various bacterial strains. Results indicated a notable decrease in bacterial viability at concentrations as low as 5 µM, supporting its potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

N-(2,4-Dimethoxyphenyl)benzenesulfonamide

- Structure : Lacks the 4-fluoro substituent on the benzenesulfonamide core.

- Impact : The absence of the electron-withdrawing fluoro group reduces polarity and may decrease binding affinity to targets requiring electronegative interactions. Molecular weight is lower (328.34 g/mol vs. 346.35 g/mol for the target compound).

- Reference :

N-(4-amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide

- Structure: Replaces one methoxy group with an amino substituent.

- Impact: The amino group enhances solubility in aqueous media but increases susceptibility to oxidation. The 4-fluoro group retains electronic effects similar to the target compound.

- Molecular Weight : 296.32 g/mol.

- Reference :

N-(4-Methoxyphenyl)benzenesulfonamide

Bioactivity and Pharmacological Profiles

N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) (5b)

- Structure : Dimeric sulfonamide with dual 4-fluorobenzenesulfonamide units linked via a biphenyl scaffold.

- Bioactivity : Exhibits potent antibacterial and antifungal activity, surpassing standards like Chloramphenicol and Ketoconazole .

- Comparison: The dimeric structure likely enhances target engagement through multivalent binding, whereas the monomeric target compound may show lower potency but improved pharmacokinetics.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structure : Double sulfonamide with 2,3-dimethylphenyl and 4-fluorophenyl groups.

- Impact : The dual sulfonamide groups increase molecular weight (434.44 g/mol) and may improve binding to sulfonamide-specific enzymes (e.g., carbonic anhydrase). However, this could reduce membrane permeability.

- Reference :

4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

- Structure: Incorporates a thienopyrazole heterocycle and diethylsulfamoyl group.

- Impact : The heterocyclic core enhances specificity for kinase targets but introduces synthetic complexity. The target compound’s simpler structure may offer broader applicability.

- Molecular Weight : 393.43 g/mol.

- Reference :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated benzene ring and a dimethoxy-substituted phenyl moiety. The presence of these functional groups contributes to its biological activity by influencing its interaction with various biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in critical metabolic pathways. This inhibition disrupts essential biological processes, leading to antimicrobial or anticancer effects.

- Target Interaction : The fluorine and methoxy groups may enhance the compound's binding affinity to specific molecular targets, potentially increasing its potency against certain pathogens or cancer cells .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent for treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study involving multicellular spheroids showed that this compound inhibited the growth of several cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.1 |

The results indicate that this compound may serve as a promising candidate for further development as an anticancer therapeutic agent .

Case Study 1: Antibacterial Screening

A screening of a library of sulfonamides revealed that this compound displayed superior antibacterial activity compared to other compounds in the library. The study highlighted its potential for further optimization and development into a clinically relevant antibiotic .

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of various sulfonamides, this compound was found to significantly reduce cell viability in cultured cancer cells. This study emphasized the need for additional in vivo studies to assess its therapeutic potential and safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 2,4-dimethoxyaniline with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Coupling under anhydrous conditions (e.g., dichloromethane, 0–5°C) with triethylamine as a base .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., benzene/ethanol) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2/C4, fluorophenyl sulfonamide) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, referencing IC₅₀ values of structurally similar compounds like N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (IC₅₀ = 0.12 μM) .

- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin, thrombin) using fluorogenic substrates, as seen with 4-(4-acetamidophenyl)benzenesulfonyl fluoride .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- SAR Insights :

- Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances membrane permeability and target binding, as observed in tubulin inhibitors .

- Fluorine Substitution : 4-Fluorobenzenesulfonamide improves metabolic stability compared to non-fluorinated analogs .

Q. What computational tools can predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like β-tubulin (PDB: 1SA0). For example, the 2,4-dimethoxyphenyl group in analogous compounds occupies hydrophobic pockets .

- ADMET Prediction : SwissADME predicts logP (~3.2) and bioavailability, while pkCSM estimates low hepatotoxicity (Tanimoto similarity <0.5 with known toxins) .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Case Study : If in vitro enzyme inhibition (e.g., IC₅₀ = 1 μM) conflicts with weak cellular activity (e.g., IC₅₀ >10 μM), investigate:

- Membrane Permeability : Use Caco-2 assays or PAMPA .

- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) .

Q. What strategies mitigate synthetic byproducts (e.g., double sulfonamides)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.